![molecular formula C17H16N2O2S2 B2403016 3-环丙基-2-[(3-甲氧基苄基)硫代]噻吩并[3,2-d]嘧啶-4(3H)-酮 CAS No. 1326926-67-3](/img/structure/B2403016.png)
3-环丙基-2-[(3-甲氧基苄基)硫代]噻吩并[3,2-d]嘧啶-4(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyclopropyl-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The unique structure, featuring a thieno[3,2-d]pyrimidine core with cyclopropyl and methoxybenzyl substituents, contributes to its diverse chemical reactivity and potential therapeutic properties.
科学研究应用
3-cyclopropyl-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial enzymes.
Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study the mechanisms of enzyme inhibition and the role of specific molecular interactions in biological systems.
Pharmaceutical Development: Potential use in the development of new therapeutic agents for treating infections and other diseases.
作用机制
Target of Action
The primary target of the compound “3-cyclopropyl-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one” is Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound inhibits Cyt-bd . This inhibition disrupts the normal functioning of the enzyme, leading to a decrease in energy metabolism within the cell .
Biochemical Pathways
The compound affects the energy metabolism pathway in Mycobacterium tuberculosis. By inhibiting Cyt-bd, the compound disrupts the ATP production process, leading to ATP depletion . This disruption affects the overall energy metabolism of the bacteria, leading to its eventual death .
Pharmacokinetics
The compound’s activity against mycobacterium tuberculosis suggests that it may have good bioavailability .
Result of Action
The compound’s action results in significant antimycobacterial activity against Mycobacterium tuberculosis .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, the expression of Cyt-bd-encoding genes can vary between different strains of Mycobacterium tuberculosis, which may affect the compound’s efficacy
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step procedures starting from readily available precursors. One common synthetic route includes:
-
Formation of the Thieno[3,2-d]pyrimidine Core: : This can be achieved by cyclizing a thiophene derivative with appropriate reagents. For example, 3-amino-4-cyano-2-thiophenecarboxamides can be cyclized using formic acid or triethyl orthoformate to form the thieno[3,2-d]pyrimidine scaffold .
-
Introduction of the Cyclopropyl Group: : The cyclopropyl group can be introduced via alkylation reactions. This step often involves the use of cyclopropyl halides under basic conditions to attach the cyclopropyl moiety to the thieno[3,2-d]pyrimidine core.
-
Attachment of the Methoxybenzylsulfanyl Group: : The final step involves the introduction of the methoxybenzylsulfanyl group. This can be done through nucleophilic substitution reactions where a suitable methoxybenzyl halide reacts with a thiol derivative of the thieno[3,2-d]pyrimidine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can target the carbonyl group in the thieno[3,2-d]pyrimidine ring, potentially converting it to a hydroxyl group.
-
Substitution: : The methoxybenzylsulfanyl group can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction of the carbonyl group.
Substituted Derivatives: From nucleophilic substitution reactions.
相似化合物的比较
Similar Compounds
Thieno[3,2-d]pyrimidin-4-ones: These compounds share the same core structure but differ in their substituents.
Cyclopropyl Derivatives: Compounds with cyclopropyl groups attached to different heterocyclic cores.
Methoxybenzylsulfanyl Derivatives: Compounds with the methoxybenzylsulfanyl group attached to various heterocyclic systems.
Uniqueness
The uniqueness of 3-cyclopropyl-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one lies in its specific combination of substituents, which confer distinct chemical and biological properties. This combination allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
3-cyclopropyl-2-[(3-methoxyphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-21-13-4-2-3-11(9-13)10-23-17-18-14-7-8-22-15(14)16(20)19(17)12-5-6-12/h2-4,7-9,12H,5-6,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTJNUBITDYJEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC3=C(C(=O)N2C4CC4)SC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2402933.png)
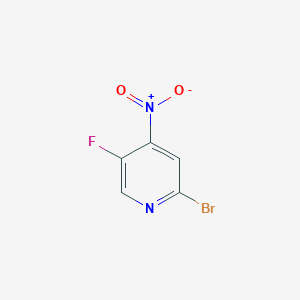
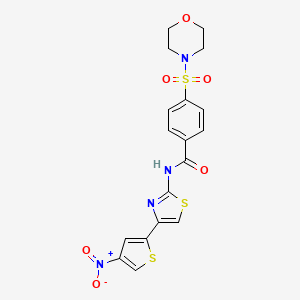
![2,5-Dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine](/img/structure/B2402937.png)
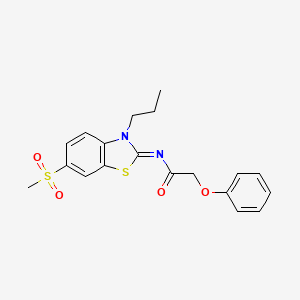
![3,4,5-trimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2402940.png)
![N-[(2R,3S)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2402941.png)
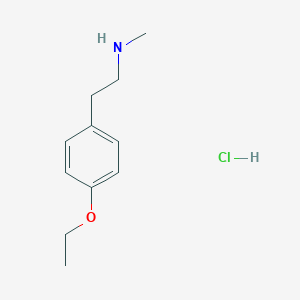
![5-Methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2402943.png)
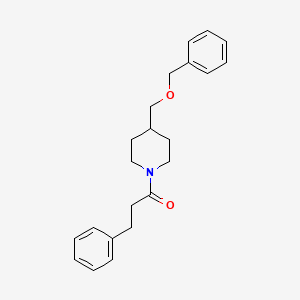
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-chloro-5-methylthiophene-2-carboxamide;hydrochloride](/img/structure/B2402950.png)
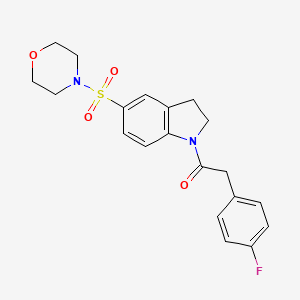
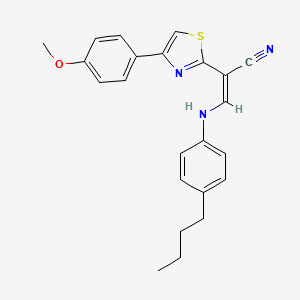
![7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carboxylic acid](/img/structure/B2402955.png)
